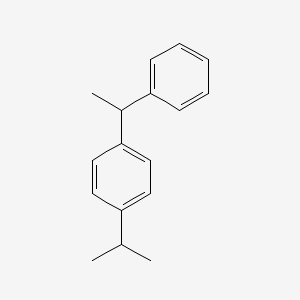

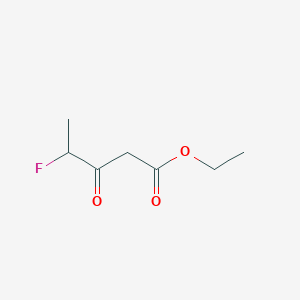

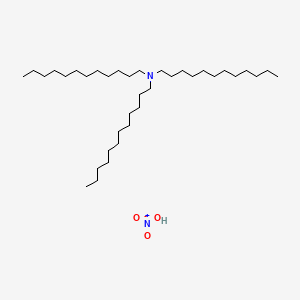

![molecular formula C11H15N B3188738 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 23266-24-2](/img/structure/B3188738.png)

1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Übersicht

Beschreibung

1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical compound with the CAS Number: 4141-14-4 . It has a molecular weight of 162.23 . It is stored at room temperature and is in liquid form .

Synthesis Analysis

A new synthetic approach to fused azepines was demonstrated on an example of the synthesis of 2-methyl-2,3,4,5-tetrahydro-1H-1benzothieno[2,3-c]azepine . The key stage of the synthesis is the formation of the azepine ring under the Eschweiler–Clark reaction conditions .Molecular Structure Analysis

The InChI Code for 1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is 1S/C10H14N2/c1-12-7-6-11-8-9-4-2-3-5-10(9)12/h2-5,11H,6-8H2,1H3 . The InChI key is QEHRLRCOYMVAFL-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of 2-methyl-2,3,4,5-tetrahydro-1H-1benzothieno[2,3-c]azepine involves the formation of the azepine ring under the Eschweiler–Clark reaction conditions . The Gibbs energy of activation for the inversion of the azepine ring was determined by dynamic 1H NMR spectroscopy .Physical And Chemical Properties Analysis

1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a liquid at room temperature . It has a molecular weight of 162.23 .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Hydrogen-Bonded Assembly

1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine and its related compounds have been extensively studied for their molecular structures and hydrogen-bonded assembly. For instance, certain benzazepine derivatives have been analyzed for their crystallization patterns and hydrogen bonding, contributing to a better understanding of their molecular interactions and assembly in various dimensions (Guerrero et al., 2014).

Synthesis and Structural Analysis

The synthesis and structural analysis of various benzazepine derivatives, including the study of their crystallization in different systems, are key areas of research. This includes the synthesis of compounds like 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol and their structural characterization through X-ray diffraction data (Macías et al., 2011).

Application in Cytotoxicity Studies

Some benzazepine derivatives have been synthesized and evaluated for their cytotoxic properties. For example, dibenzofuran annulated 1-azepines have shown moderate cytotoxicity in certain human ovarian carcinoma cell lines, indicating their potential application in cancer research (Yempala et al., 2020).

NMR Spectroscopy and Molecular Modeling

The use of NMR spectroscopy and molecular modeling has been employed in the study of benzazepine derivatives, providing insights into their structural and electronic properties. This includes the investigation of the Gibbs energy of activation for the inversion of the azepine ring, which is crucial for understanding the chemical behavior of these compounds (Eresko et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is the cannabinoid receptor 2 (CB2) . This receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

This compound acts as an agonist at the CB2 receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the CB2 receptor, activating it and triggering a series of biochemical reactions .

Result of Action

The activation of the CB2 receptor by this compound can lead to various molecular and cellular effects. For instance, it can modulate immune response and inflammation, given the role of CB2 receptors in immune cells .

Safety and Hazards

The safety information for 1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

While specific future directions for 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine were not found in the search results, the development of an effective strategy for the synthesis of azepines of this type and a comprehensive study of their properties are relevant . This could lead to the discovery of new drugs .

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine vary with different dosages in animal models

Eigenschaften

IUPAC Name |

5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-8-12-7-6-10-4-2-3-5-11(9)10/h2-5,9,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPYKXHZFPGPRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

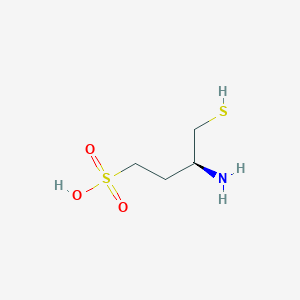

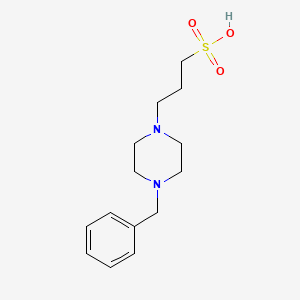

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3188670.png)

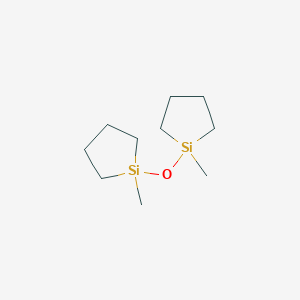

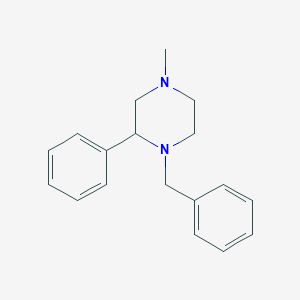

![2-[(4-Methoxyphenyl)methylsulfanyl]ethanamine](/img/structure/B3188672.png)

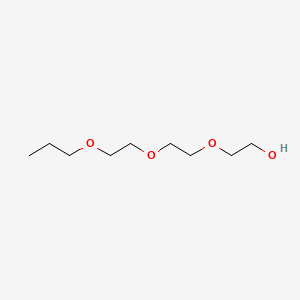

![1H-Benz[e]indene](/img/structure/B3188719.png)